
6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Vue d'ensemble
Description
“6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 1799420-95-3 . It has a molecular weight of 248.55 . The IUPAC name for this compound is (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Efficient Synthesis Approaches : A study by Prashad et al. (2006) outlines an efficient and economical synthesis method for a closely related compound, utilizing commercial materials and achieving a high yield. This research indicates the potential for similar approaches in synthesizing 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Role in Dopamine Receptor Studies : Neumeyer et al. (1991) explored the synthesis of various compounds, including those with bromo groups like 6-Bromo-2,3-dihydro-1H-inden-1-amine, for their affinity at the D1 dopamine receptor Neumeyer et al. (1991). This highlights its utility in neuroscience and pharmacology research.
Chemical Interaction and Synthesis : Rádl et al. (2009) demonstrate an efficient synthesis of a key intermediate in licofelone synthesis, involving a compound structurally similar to this compound Rádl et al. (2009). This suggests its potential role in synthesizing medically significant compounds.
Selective Amination : Ji et al. (2003) discuss the selective amination of polyhalopyridines, a process that could be relevant for compounds like this compound in creating specific aminated derivatives Ji et al. (2003).
Applications in Material Science and Drug Development
Biomaterials Synthesis : Fox and Edgar (2012) describe a method for producing O-acylated, aminated polysaccharides, where the reactivity of compounds like 6-Bromo-2,3-dihydro-1H-inden-1-amine could be applicable in selective modification processes Fox and Edgar (2012).
Antibacterial and Antifungal Agent Synthesis : Abbasi et al. (2020) report the synthesis of compounds for antimicrobial applications, demonstrating the potential role of structurally similar compounds to 6-Bromo-2,3-dihydro-1H-inden-1-amine in creating novel agents with biological activity Abbasi et al. (2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It is a derivative of indene, a bicyclic organic compound , and is often used as an intermediate in the production of medications and other organic compounds .
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The polar nature of the imidazole ring, a similar compound, should improve the pharmacokinetic parameters of the imidazole containing compounds to a great extent .
Action Environment
The compound is typically stored in an inert atmosphere at room temperature . Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWABIAMMAHTFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)
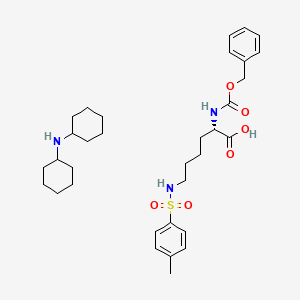
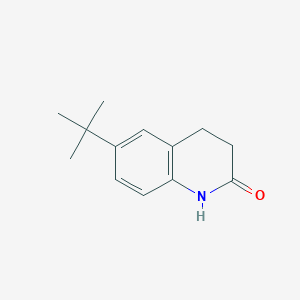
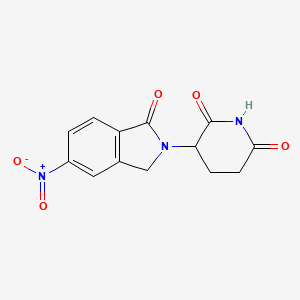
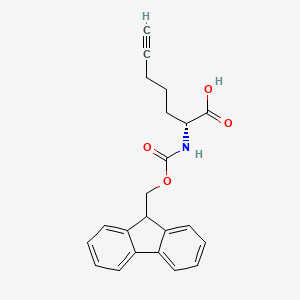

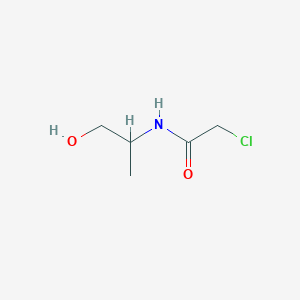

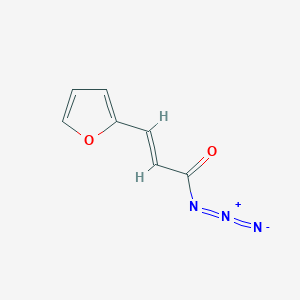
![(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3089810.png)

